molecular formula C12H14N4O2 B2972254 5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-74-0

5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2972254
CAS No.: 240799-74-0
M. Wt: 246.27
InChI Key: RPUGWMHSSYXVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a Schiff base moiety (aminomethylene group) at the 4-position, a methoxymethyl substituent at the 5-position, and a 2-pyridinylmethylamine side chain. The compound’s molecular formula is C₁₂H₁₄N₄O₂, with a molecular weight of 246.27 g/mol and a CAS number of 240799-74-0 . The methoxymethyl group improves solubility, while the Schiff base moiety may contribute to metal chelation or biological activity .

Properties

IUPAC Name

5-(methoxymethyl)-4-(pyridin-2-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-18-8-11-10(12(17)16-15-11)7-13-6-9-4-2-3-5-14-9/h2-5,7H,6,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIBPZBTSUDIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NN1)C=NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include methoxymethyl derivatives and pyridinylmethyl amines. The reaction conditions may involve:

    Solvents: Commonly used solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.

    Time: Reaction times can vary from a few hours to several days depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl and pyridinylmethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

5-(Methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS: 240799-74-0) is a pyrazolone derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure that may contribute to various pharmacological effects, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₂H₁₄N₄O₂
  • Molecular Weight : 246.27 g/mol
  • Structure : The compound consists of a pyrazolone core with methoxymethyl and pyridinylmethyl substituents, which may enhance its biological activity through specific interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values reported at low concentrations (e.g., MIC = 0.21 µM against Pseudomonas aeruginosa and Escherichia coli) .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts effectively with bacterial enzymes such as DNA gyrase, forming multiple hydrogen bonds that stabilize the binding and inhibit bacterial growth .

Cytotoxicity

The cytotoxic effects of the compound have been assessed using various cell lines. The findings indicate that it has selective cytotoxicity, which is crucial for developing potential anticancer agents.

  • Cell Lines Tested : Cytotoxicity was evaluated on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells using the MTT assay.
  • Results : The compound displayed moderate cytotoxic effects, indicating potential as a lead compound for further development in cancer therapy .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound in comparison to other related compounds:

Compound NameAntimicrobial ActivityCytotoxicityBinding Affinity
This compoundHigh (MIC = 0.21 µM)ModerateStrong interactions with DNA gyrase
Compound A (similar structure)ModerateLowWeak
Compound B (different scaffold)LowHighModerate

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study screened multiple pyrazolone derivatives for their antimicrobial properties. The results indicated that the compound had one of the highest growth inhibition zones against Micrococcus luteus and other pathogens compared to controls .
  • Cytotoxicity Screening :
    • In another investigation focusing on the cytotoxic effects against cancer cell lines, it was noted that while many derivatives showed varying levels of toxicity, this specific compound maintained a favorable profile with lower toxicity towards normal cells compared to cancerous ones .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Physical Properties of Selected Pyrazol-3-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 5-methoxymethyl, 4-[(2-pyridinylmethyl)amino]methylene C₁₂H₁₄N₄O₂ 246.27 Not reported Schiff base, pyridine ring, enhanced solubility
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-5-(trifluoromethyl)-2-phenyl-pyrazol-3-one 4-chlorophenyl, trifluoromethyl C₁₇H₁₁ClF₃N₃O 365.74 Not reported Electron-withdrawing groups (Cl, CF₃), aromatic phenyl
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-pyrazol-3-one 4-methoxybenzylidene, 5-methyl C₁₈H₁₆N₂O₂ 292.33 Not reported Methoxy donor group, benzylidene linker
4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-pyrazol-3-one Thiadiazole, dichlorophenyl, dimethylphenyl C₂₁H₁₆Cl₂N₄OS 458.36 Not reported Thiadiazole ring, halogenated aryl groups
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Thiophene, cyano, diamino C₉H₇N₅OS 233.25 Not reported Thiophene core, multiple amino groups
Key Observations:
  • The methoxymethyl group in the target compound improves solubility compared to purely aromatic substituents (e.g., benzylidene in ). Thiadiazole and thiophene moieties in and introduce sulfur-based heterocycles, which may influence redox properties or binding to metal ions.
Key Insights:
  • Antimicrobial Activity : Schiff base derivatives in exhibit significant activity against Gram-positive bacteria and M. tuberculosis, likely due to the thiazole and hydrazine groups. The target compound’s pyridine ring could similarly interact with bacterial enzymes.
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (as in ) enhance solubility but may reduce membrane permeability compared to halogenated analogs ().

Crystallographic and Spectroscopic Data

  • Crystal Structures: Compounds like (Z)-4-(furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2-(p-tolyl)-pyrazol-3-one () adopt a planar configuration, stabilized by intramolecular hydrogen bonds. The target compound’s Z/E configuration and packing efficiency may differ due to the pyridinylmethyl group.
  • NMR Trends : In , pyrazol-3-one derivatives show characteristic ¹H-NMR signals for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.3–8.2 ppm). The target compound’s methoxymethyl group would likely resonate near δ 3.3 ppm (OCH₃) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via condensation reactions. A typical approach involves refluxing precursors (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives) with aldehydes or amines in ethanol or acetic acid under anhydrous conditions. For example, refluxing with sodium acetate and glacial acetic acid at 65–108°C for 4–6 hours promotes imine/enamine formation . Monitoring reaction progress via TLC and optimizing molar ratios (1:1–1:1.2) of reactants improves yield. Recrystallization from methanol/acetic acid mixtures enhances purity .

Q. How can spectroscopic techniques characterize this compound’s structure?

  • Methodological Answer: Use FTIR to identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹, N-H bend at ~3400 cm⁻¹) and 1H/13C NMR to resolve methoxymethyl, pyridinyl, and dihydropyrazol-3-one moieties. For example, the pyridinylmethyl proton signals appear as doublets near δ 8.5–9.0 ppm, while the methylene group in the dihydropyrazolone resonates at δ 4.0–4.5 ppm . Mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. What chromatographic methods ensure purity assessment?

  • Methodological Answer: Reverse-phase HPLC (C18 column, 5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate effectively separates impurities. UV detection at 254 nm is recommended for pyrazole derivatives. Adjust gradient elution (e.g., 10–90% acetonitrile over 20 minutes) for complex mixtures .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using WinGX/ORTEP software (v2023) provides precise bond lengths, angles, and torsional parameters. Crystals grown via slow evaporation (methanol/chloroform) are mounted on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Hydrogen bonding networks and π-π stacking interactions are analyzed using Mercury v4.3 .

Q. What computational strategies predict bioactivity and reactivity?

  • Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. Validate predictions with in vitro assays (IC50 measurements) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer: Synthesize analogs by varying substituents on the pyridinylmethyl or methoxymethyl groups. Use split-plot experimental designs (randomized blocks, 4 replicates) to assess bioactivity variations. For example, replace the pyridinyl group with isoxazolyl or thiazolyl moieties and compare IC50 values in enzyme inhibition assays .

Q. What methods resolve enantiomeric mixtures of this compound?

  • Methodological Answer: Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15 v/v) separates enantiomers. Confirm enantiopurity via polarimetry ([α]D25) and circular dichroism (CD) spectroscopy. For asymmetric synthesis, employ chiral catalysts (e.g., Ru-BINAP) in hydrogenation steps .

Q. How to investigate reaction mechanisms for its synthesis?

  • Methodological Answer: Use kinetic isotope effects (KIE) and Hammett plots to identify rate-determining steps. For example, deuterate the methoxymethyl group and monitor H/D exchange via LC-MS. Trapping intermediates (e.g., Schiff bases) with NaBH4 or isolating them via flash chromatography provides mechanistic insights .

Q. How to evaluate stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C for 72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. Arrhenius plots predict shelf-life at room temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.